4-Azido-2,3,5,6-tetrafluorobenzaldehyde
Overview
Description
4-Azido-2,3,5,6-tetrafluorobenzaldehyde is a unique compound characterized by the presence of an azido group and four fluorine atoms attached to a benzaldehyde core. This combination of functional groups makes it a valuable reagent in organic synthesis and materials science. The compound is known for its high reactivity, particularly in click chemistry and photochemical reactions .
Mechanism of Action
Target of Action
It is known to be used as a multifunctional photo-affinity label to detect biological receptors .
Mode of Action
4-Azido-2,3,5,6-tetrafluorobenzaldehyde interacts with its targets through a process known as photo-affinity labeling . This involves the use of light to create a covalent bond between the this compound and its target, allowing for the detection and study of the target .
Biochemical Pathways
As a photo-affinity label, it is likely involved in pathways related to the function and regulation of the biological receptors it targets .
Result of Action
As a photo-affinity label, it allows for the detection and study of biological receptors, which could lead to a better understanding of these receptors’ functions and roles .
Action Environment
It is known that the compound is light-sensitive and should be stored in a freezer . This suggests that light and temperature are important environmental factors that can influence the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where sodium azide reacts with 2,3,5,6-tetrafluorobenzaldehyde under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for 4-Azido-2,3,5,6-tetrafluorobenzaldehyde are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-Azido-2,3,5,6-tetrafluorobenzaldehyde undergoes various types of chemical reactions, including:
Click Chemistry: The azido group readily participates in azide-alkyne cycloaddition reactions, forming triazoles.
Photochemical Reactions: The compound can be activated by light to form reactive intermediates, which can then engage in further chemical transformations.
Substitution Reactions: The fluorine atoms on the benzaldehyde ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Sodium Azide: Used in the initial synthesis to introduce the azido group.
Alkynes: React with the azido group in click chemistry reactions.
Light Sources: UV or visible light can be used to activate the compound in photochemical reactions.
Major Products Formed
Triazoles: Formed through azide-alkyne cycloaddition reactions.
Substituted Benzaldehydes: Result from nucleophilic substitution reactions involving the fluorine atoms.
Scientific Research Applications
4-Azido-2,3,5,6-tetrafluorobenzaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Azido-2,3,5,6-tetrafluorobenzoic Acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2,3,5,6-Tetrafluorobenzaldehyde: Lacks the azido group, making it less reactive in click chemistry.
4-Azidotetrafluorobenzene: Similar azido and fluorine substitution but lacks the aldehyde group.
Uniqueness
4-Azido-2,3,5,6-tetrafluorobenzaldehyde is unique due to the combination of the azido group and the tetrafluorobenzaldehyde core. This combination provides a high degree of reactivity and versatility in various chemical reactions, particularly in click chemistry and photochemical applications .
Properties
IUPAC Name |
4-azido-2,3,5,6-tetrafluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF4N3O/c8-3-2(1-15)4(9)6(11)7(5(3)10)13-14-12/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZZJXVVOINZGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF4N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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